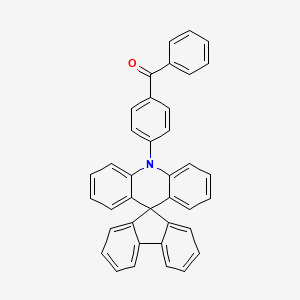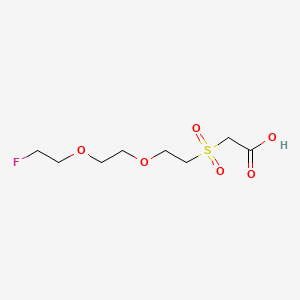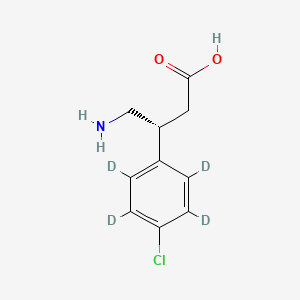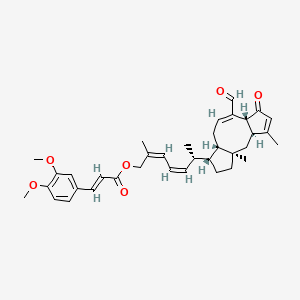
Hbv-IN-19 tfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-19 trifluoroacetic acid: is a compound known for its inhibitory effects on the hepatitis B virus (HBV). It is used primarily in scientific research to study HBV infection and to develop potential treatments for chronic HBV infections. The compound is particularly effective in inhibiting the secretion and production of hepatitis B surface antigen (HBsAg), which is crucial for the virus’s replication and persistence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of Hbv-IN-19 trifluoroacetic acid is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. Quality control measures are implemented at each stage to maintain consistency and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: Hbv-IN-19 trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its antiviral activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions are derivatives of Hbv-IN-19 trifluoroacetic acid with modified functional groups, which can be further studied for their antiviral properties .
Aplicaciones Científicas De Investigación
Hbv-IN-19 trifluoroacetic acid is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of antiviral agents.
Biology: The compound is used to investigate the mechanisms of HBV infection and replication.
Medicine: It is a potential candidate for developing new antiviral drugs for treating chronic HBV infections.
Industry: The compound is used in the pharmaceutical industry for the development and testing of antiviral therapies
Mecanismo De Acción
Hbv-IN-19 trifluoroacetic acid exerts its effects by inhibiting the production and secretion of hepatitis B surface antigen (HBsAg). This inhibition disrupts the virus’s replication cycle, preventing it from spreading and persisting in the host. The compound targets specific molecular pathways involved in the synthesis and assembly of viral particles, making it a potent antiviral agent .
Comparación Con Compuestos Similares
Tenofovir alafenamide: Another antiviral agent used to treat HBV infections.
Entecavir: A nucleoside analog that inhibits HBV replication.
Tenofovir disoproxil fumarate: Similar to tenofovir alafenamide but with different pharmacokinetic properties
Uniqueness: Hbv-IN-19 trifluoroacetic acid is unique in its specific inhibition of HBsAg production and secretion, which is not a primary mechanism of action for the other compounds listed. This specificity makes it a valuable tool for studying HBV and developing targeted therapies .
Propiedades
Fórmula molecular |
C26H31F3N2O8 |
|---|---|
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
(6R)-10-(methoxymethyl)-9-(3-methoxypropoxy)-3,3-dimethyl-15-oxo-1,2-diazatetracyclo[11.4.0.02,6.07,12]heptadeca-7(12),8,10,13,16-pentaene-16-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H30N2O6.C2HF3O2/c1-24(2)7-6-19-17-11-22(32-9-5-8-30-3)15(14-31-4)10-16(17)20-12-21(27)18(23(28)29)13-25(20)26(19)24;3-2(4,5)1(6)7/h10-13,19H,5-9,14H2,1-4H3,(H,28,29);(H,6,7)/t19-;/m1./s1 |
Clave InChI |
FNKBXLBORXIKNP-FSRHSHDFSA-N |
SMILES isomérico |
CC1(CC[C@H]2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1(CCC2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)









![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
